Sodium n-heptyl sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

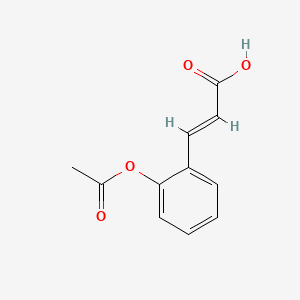

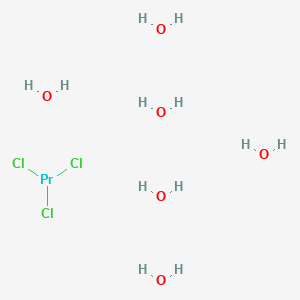

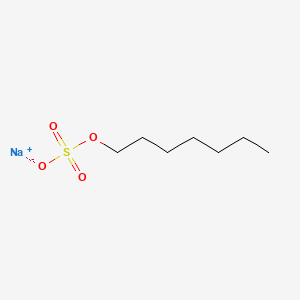

Sodium n-heptyl sulfate, also known as Sodium heptyl sulfate, is a chemical compound with the molecular formula C7H15NaO4S . It is also referred to as Natriumheptylsulfat in German, Sulfate de sodium et d’heptyle in French, and Sulfuric acid, heptyl ester, sodium salt (1:1) in ACD/Index Name .

Molecular Structure Analysis

The molecular structure of Sodium n-heptyl sulfate is represented by the formula C7H15NaO4S . Its average mass is 218.246 Da and its monoisotopic mass is 218.058868 Da .

Physical And Chemical Properties Analysis

Sodium n-heptyl sulfate is a white powder . Its melting point ranges from 199°C to 202°C . The compound is stable and combustible, and it is incompatible with strong oxidizing agents .

Aplicaciones Científicas De Investigación

Proteomics Research : Sodium dodecyl sulfate (SDS) is used in proteomics to solubilize protein samples. However, it's incompatible with direct mass spectrometry (MS) analysis. An online high-throughput method called 'Online reSDS' has been developed to permit in-solution digestion of SDS-containing samples for direct liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This method simplifies sample-processing in proteomics research (Serra et al., 2018).

Molecular Weight Determination : SDS-polyacrylamide gel electrophoresis is a reliable method for determining the molecular weights of polypeptide chains in a wide variety of proteins. This technique is crucial for protein characterization in biochemical research (Weber & Osborn, 1969).

Battery Research : Sodium and its compounds, like sodium sulfate, have been researched for use in sodium batteries. These batteries are considered for applications such as load leveling and electrical vehicles. Sodium ion batteries are particularly relevant for stationary applications due to their long lifetime, power, cost-effectiveness, and material availability (Delmas, 2018).

Sample Preparation in Proteomics : Sodium dodecyl sulfate (SDS) assists in biological sample extraction for LC-MS-based proteomics. It's used in a novel peptide-level SDS removal method to improve proteome coverage in mammalian tissues and bacterial samples (Zhou et al., 2012).

Toxicological Effects : The wide use of sodium dodecyl sulfate in various domains raises concerns about its environmental impact and potential effects on plant, animal, and microbial cells. It's important to understand its genotoxic effects and impacts on different organisms (Kumar, Kirha, & Thonger, 2014).

Role in Membrane Stress Resistance : Sodium dodecyl sulfate plays a role in membrane stress resistance. In yeast, tryptophan is shown to confer resistance to SDS-associated cell membrane stress, indicating specificity to membrane stress as opposed to cell wall stress (Schroeder & Ikui, 2019).

Safety And Hazards

Direcciones Futuras

While specific future directions for Sodium n-heptyl sulfate are not mentioned in the search results, it’s worth noting that the study of organosulfates is a burgeoning area in biology . The dissolution behavior of inorganic salts in sub-/supercritical water is an important subject, given the potential for severe deposition and corrosion problems in systems .

Propiedades

IUPAC Name |

sodium;heptyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7-11-12(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNNMEITWDFPOL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium n-heptyl sulfate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.